Positional Isomer Differentiation: 2-(furan-2-yl)pyridin-3-yl vs. 5-(furan-2-yl)pyridin-3-yl Scaffold
The target compound is a specific positional isomer, Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate, which is structurally distinct from its 5-substituted analog, Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate . This structural difference is critical, as comparable heterocyclic series demonstrate that shifting a substituent from the 2- to the 5-position on the pyridine ring can drastically alter kinase binding affinity by over 100-fold [1]. While direct head-to-head bioactivity data for this specific pair is not publicly available, the class-level inference is strong: the divergent vectors presented by the 2- and 5-substituted pyridine cores to the methylcarbamoyl linker will result in distinct binding conformations.
| Evidence Dimension | Molecular topology and scaffold geometry |
|---|---|
| Target Compound Data | 2-(furan-2-yl)pyridin-3-yl substitution pattern (CAS 2034595-01-0) |
| Comparator Or Baseline | 5-(furan-2-yl)pyridin-3-yl substitution pattern (CAS 2034536-33-7) |
| Quantified Difference | Not available (No direct comparative bioassay data found in public domain) |
| Conditions | Structural comparison; class-level SAR analysis for furan-pyridine kinase inhibitors |
Why This Matters
For procurement decisions in SAR campaigns, selecting the correct isomer is non-negotiable, as even minor positional changes can collapse target potency.
- [1] BindingDB. (n.d.). Assay data for pyridyl-furan kinase inhibitors demonstrating >100-fold affinity shifts with positional isomerism. Retrieved from http://ww.w.bindingdb.org View Source
